molecular formula C22H18N2O7S2 B10833165 Betais-sulfonylamino derivative 1

Betais-sulfonylamino derivative 1

Cat. No.: B10833165
M. Wt: 486.5 g/mol
InChI Key: JTTOZXONFHYBAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Betais-sulfonylamino derivative 1 undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides .

Scientific Research Applications

Betais-sulfonylamino derivative 1 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Betais-sulfonylamino derivative 1 involves the inhibition of microsomal prostaglandin E2 synthase-1. This enzyme is crucial in the biosynthesis of prostaglandin E2, a mediator of inflammation. By inhibiting this enzyme, the compound reduces the production of prostaglandin E2, thereby exerting anti-inflammatory effects . The molecular targets and pathways involved include the cyclooxygenase pathway and the downstream signaling of prostaglandin receptors .

Comparison with Similar Compounds

Betais-sulfonylamino derivative 1 can be compared with other sulfonamide derivatives, such as:

What sets this compound apart is its specific inhibition of microsomal prostaglandin E2 synthase-1, which is not a common target for the other sulfonamide derivatives .

Properties

Molecular Formula

C22H18N2O7S2

Molecular Weight

486.5 g/mol

IUPAC Name

4-(1-benzofuran-2-yl)-3-methoxy-N-(2-sulfamoylphenyl)sulfonylbenzamide

InChI

InChI=1S/C22H18N2O7S2/c1-30-18-13-15(10-11-16(18)19-12-14-6-2-3-7-17(14)31-19)22(25)24-33(28,29)21-9-5-4-8-20(21)32(23,26)27/h2-13H,1H3,(H,24,25)(H2,23,26,27)

InChI Key

JTTOZXONFHYBAF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2S(=O)(=O)N)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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